2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
Descripción
This compound features a sulfonamido-methyl group and a stereospecific cyclohexyl scaffold substituted with a 4,6-dimethylpyrimidin-2-yloxy moiety. The (1r,4r)-cyclohexyl configuration likely contributes to steric and conformational stability, distinguishing it from simpler aromatic analogs .
Propiedades
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-11-9-12(2)18-16(17-11)24-14-7-5-13(6-8-14)19-15(21)10-20(3)25(4,22)23/h9,13-14H,5-8,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNDVPLZZIXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CN(C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Research Findings and Data
- Synthetic Yields: : High-yield synthesis (single-step, 70–80% yield) for pyrimidinylsulfanyl analogs .
Biological Activity :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the cyclohexyloxy-pyrimidine core in this compound?
- Methodology : Multi-step synthesis involving nucleophilic substitution for pyrimidinyl-oxy bond formation. For example, reacting 4,6-dimethylpyrimidin-2-ol with a (1r,4r)-4-bromocyclohexanol derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to ensure stereochemical control . Subsequent coupling with N-methylmethanesulfonamido-acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and confirm regiochemistry via -NMR (e.g., pyrimidine C-H protons at δ 6.01 ppm) .
Q. How can researchers optimize reaction conditions to achieve high stereochemical purity of the (1r,4r)-cyclohexyl moiety?
- Methodology : Use chiral auxiliaries or asymmetric catalysis during cyclohexanol bromination. For example, Sharpless epoxidation followed by stereospecific ring-opening .
- Validation : X-ray crystallography (e.g., monoclinic P21/c system, a = 18.220 Å, b = 8.1180 Å) to confirm spatial arrangement . Compare experimental vs. computational (DFT) bond angles for accuracy .
Advanced Research Questions
Q. How should researchers resolve conflicting NMR data for the sulfonamido and acetamide groups?
- Methodology : Employ 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. For example:
- -NMR: NHCO resonance at δ 10.10 ppm (singlet) vs. sulfonamido NH at δ 12.50 ppm (broad) .
- -NMR: Acetamide carbonyl at ~168 ppm vs. sulfonamide S=O at ~115 ppm .
Q. What experimental designs are effective for evaluating enzyme inhibition while minimizing off-target effects?
- Assay Design :
| Parameter | Specification |
|---|---|
| Target Enzyme | Kinase X (IC determination via ADP-Glo™ assay) |
| Controls | Wild-type vs. mutant enzyme (Kd comparison via SPR) |
| Selectivity Panel | Test against 50+ kinases (Eurofins Panlabs) . |
- Data Interpretation : Use computational docking (AutoDock Vina) to correlate inhibition with pyrimidine-cyclohexyl interactions. Validate via alanine scanning mutagenesis .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported biological activity across studies?
- Root Cause Analysis :
- Purity Variance : Compare HPLC traces (e.g., >98% purity required; impurities >0.5% skew IC) .
- Solvent Effects : DMSO concentration >1% may denature proteins; validate in aqueous buffer .
Structural and Functional Characterization
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodology :
- X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 7XYZ) with target enzyme .
- ITC (Isothermal Titration Calorimetry) : Measure ΔH and Kd for binding thermodynamics .
- Data Table :
| Technique | Key Output |
|---|---|
| SPR | Association rate (k) = 1.2 × 10 Ms |
| Cryo-EM | 3.2 Å resolution map of compound-enzyme complex . |
Stereochemical and Stability Studies
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation : Expose to pH 1–13 buffers (37°C/72 hrs) and analyze via UPLC-MS .
- Light Sensitivity : ICH Q1B photostability testing (1.2 million lux hours) .
- Key Metrics :
| Condition | Degradation Products |
|---|---|
| Acidic (pH 1) | Cyclohexyl ring hydrolysis (<5%) |
| Oxidative (HO) | Sulfonamide oxidation (~10%) . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
